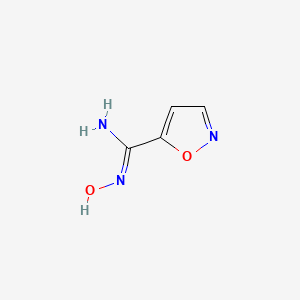
Cufraneb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cufraneb is an obsolete copper fungicide . It is also known as cufram Z and embathane . It is a mixed metal complex containing not less than 8.15% (m/m) of zinc, 8.05% (m/m) of manganese, 5.5% (m/m) of copper and 1.0% (m/m) of iron . It has acaricidal and antibacterial activity . It was used to control pests such as blight, powder mildew, downy mildew, scab, and leafspot .
Chemical Reactions Analysis
Specific chemical reactions involving Cufraneb are not detailed in the available sources. As a fungicide, it likely interacts with biological systems in a way that inhibits the growth of fungal pathogen cells .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
11096-18-7 |
|---|---|
Produktname |
Cufraneb |
Molekularformel |
C9H14N2 |
Molekulargewicht |
0 |
Synonyme |
Cufraneb |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Cyclobuta[de]quinoline](/img/structure/B1170105.png)
